[2-Fluoro-5-(hydroxymethyl)phenyl]methanol
CAS No.: 1864060-47-8
Cat. No.: VC5071266
Molecular Formula: C8H9FO2
Molecular Weight: 156.156
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864060-47-8 |
|---|---|
| Molecular Formula | C8H9FO2 |
| Molecular Weight | 156.156 |
| IUPAC Name | [4-fluoro-3-(hydroxymethyl)phenyl]methanol |
| Standard InChI | InChI=1S/C8H9FO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,10-11H,4-5H2 |
| Standard InChI Key | SZESWRAZUYUODM-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CO)CO)F |
Introduction
[2-Fluoro-5-(hydroxymethyl)phenyl]methanol is an organic compound characterized by the presence of both a fluorine atom and hydroxymethyl groups on a benzyl alcohol framework. This compound is of interest due to its potential applications in synthetic organic chemistry, materials science, and pharmaceutical research. Its molecular formula is , and its structure features a fluorine atom at the second position and a hydroxymethyl group at the fifth position of the benzene ring.
Synthesis
The synthesis of [2-Fluoro-5-(hydroxymethyl)phenyl]methanol typically involves selective functionalization of benzene derivatives. A common synthetic route includes:
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Fluorination: Introducing a fluorine atom at the desired position using electrophilic or nucleophilic substitution.
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Hydroxymethylation: Adding hydroxymethyl groups via formylation followed by reduction.
These steps are often carried out under controlled conditions to ensure regioselectivity and high yield.
Applications
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Pharmaceutical Research:
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The fluorine atom enhances the bioavailability and metabolic stability of drug candidates.
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Hydroxymethyl groups facilitate conjugation with other bioactive molecules.
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Synthetic Organic Chemistry:
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Used as an intermediate for synthesizing more complex fluorinated compounds.
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Plays a role in creating derivatives with tailored physical or chemical properties.
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Materials Science:
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Potential precursor for polymers or advanced materials requiring specific electronic or thermal characteristics.
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Research Findings
While direct research data on this compound remains scarce, related compounds have demonstrated:
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Enhanced Antimicrobial Activity: Fluorinated phenols often show improved efficacy against bacterial strains due to their membrane-permeating abilities.
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Drug-Like Properties: Fluorination generally improves pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME).
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